molecular formula C9H6ClNO3 B14891706 3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one

3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one

Cat. No.: B14891706
M. Wt: 211.60 g/mol
InChI Key: RAJNTKOUGLGEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a hydroxyl group at the 4-position on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-hydroxycoumarin with ammonia or an amine source to introduce the amino group at the 3-position. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloro-4-hydroxy-2H-chromen-2-one is unique due to the presence of both the amino group at the 3-position and the chlorine atom at the 6-position, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-amino-6-chloro-4-hydroxychromen-2-one

InChI

InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)8(12)7(11)9(13)14-6/h1-3,12H,11H2

InChI Key

RAJNTKOUGLGEOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.